molecular formula C13H16ClN3O3S B5411239 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide

Cat. No.: B5411239
M. Wt: 329.80 g/mol
InChI Key: ZWFHKHJLZUGJQJ-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse due to the amphoteric nature of the imidazole ring, which shows both acidic and basic properties . The presence of a positive charge on either of two nitrogen atoms allows it to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary depending on the specific compound and its biological target. For example, some imidazole-containing compounds have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the research of imidazole-containing compounds are promising. Due to their broad range of chemical and biological properties, they have become an important synthon in the development of new drugs . The challenge lies in the development of novel synthetic routes and the discovery of new biological activities .

Properties

IUPAC Name

3-chloro-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3S/c1-20-13-4-3-11(9-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFHKHJLZUGJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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